molecular formula C10H7N3 B083207 6-Methylquinoxaline-2-carbonitrile CAS No. 14334-16-8

6-Methylquinoxaline-2-carbonitrile

Cat. No. B083207
CAS RN: 14334-16-8
M. Wt: 169.18 g/mol
InChI Key: MBTGMWUJJCKYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylquinoxaline-2-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3. It is an important chemical compound that has been widely used in scientific research due to its unique properties and potential applications. In

Mechanism Of Action

The mechanism of action of 6-Methylquinoxaline-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. For example, it has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and differentiation.

Biochemical And Physiological Effects

6-Methylquinoxaline-2-carbonitrile has been shown to have various biochemical and physiological effects on cells and organisms. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for the development of anticancer drugs. It has also been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, it has been found to have anti-inflammatory and antioxidant activities, which may be beneficial for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 6-Methylquinoxaline-2-carbonitrile in lab experiments is its wide range of potential applications, including its antitumor, antibacterial, antifungal, and antiviral activities. It is also relatively easy to synthesize and can be obtained in high yields under optimized reaction conditions. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its further development as a drug candidate. In addition, its potential toxicity and side effects on cells and organisms need to be carefully evaluated before it can be used in clinical trials.

Future Directions

There are many future directions for research on 6-Methylquinoxaline-2-carbonitrile. One direction is to further explore its mechanism of action and identify its molecular targets in cells. This may lead to the development of more specific and effective drugs based on its structure and activity. Another direction is to investigate its potential applications in other fields, such as materials science and environmental science. For example, it may be used as a precursor for the synthesis of new materials with unique properties, or as a probe for the detection of environmental pollutants. Overall, 6-Methylquinoxaline-2-carbonitrile is a promising compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of 6-Methylquinoxaline-2-carbonitrile can be achieved through various methods, including the reaction of 2-cyanophenylboronic acid with 2,3-dibromopyrazine in the presence of a palladium catalyst, or the reaction of 2-cyanophenylboronic acid with 2,3-dichloropyrazine in the presence of a copper catalyst. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.

Scientific Research Applications

6-Methylquinoxaline-2-carbonitrile has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.

properties

CAS RN

14334-16-8

Product Name

6-Methylquinoxaline-2-carbonitrile

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

6-methylquinoxaline-2-carbonitrile

InChI

InChI=1S/C10H7N3/c1-7-2-3-9-10(4-7)12-6-8(5-11)13-9/h2-4,6H,1H3

InChI Key

MBTGMWUJJCKYKJ-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=C(N=C2C=C1)C#N

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1)C#N

synonyms

2-Quinoxalinecarbonitrile, 6-methyl-

Origin of Product

United States

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